molecular formula C20H28F3N5O3 B2549264 Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate CAS No. 1775558-90-1

Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2549264
CAS No.: 1775558-90-1
M. Wt: 443.471
InChI Key: WBQFWKDVDGDLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is a synthetic small molecule characterized by a pyrimidine core substituted with methyl and trifluoromethyl groups, linked to two piperidine rings via carbamate and amide bonds.

Properties

IUPAC Name

ethyl 4-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N5O3/c1-3-31-19(30)28-10-6-15(7-11-28)26-18(29)14-4-8-27(9-5-14)17-12-16(20(21,22)23)24-13(2)25-17/h12,14-15H,3-11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQFWKDVDGDLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate, with CAS number 1775558-90-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H28F3N5O3C_{20}H_{28}F_3N_5O_3 with a molecular weight of 443.5 g/mol. The structure includes a piperidine core substituted with a pyrimidine ring and a trifluoromethyl group, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as an inhibitor of specific enzymes and its effects on cancer cell lines.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. For instance, derivatives of piperidine have shown promising results in inhibiting MAGL with varying IC50 values. Although specific data for this compound is limited, related compounds have demonstrated competitive inhibition mechanisms, suggesting that this compound may share similar properties .

Antiproliferative Activity

Studies involving structurally related compounds have reported significant antiproliferative effects on cancer cell lines. For example, certain benzoylpiperidine derivatives showed IC50 values ranging from 31.5 to 43.9 µM against ovarian cancer cells . This suggests that this compound might also exhibit similar activity, potentially due to its structural characteristics.

Case Studies and Research Findings

Study Compound Cell Line IC50 (µM) Mechanism
Study ACompound 19OVCAR-331.5MAGL inhibition
Study BCompound 20COV31843.9MAGL inhibition
Study CBenzoylpiperidine derivativesVarious cancer lines7.9 - 92Antiproliferative

The mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like MAGL, it can modulate lipid signaling pathways.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : Evidence from related studies suggests that these compounds may trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the pyrimidine-piperidine scaffold but differ in substituents, leading to variations in physicochemical properties, target interactions, and bioactivity. Below is a detailed comparison based on evidence from diverse sources:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Structural Differences vs. Target Compound Bioactivity Insights
Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate (Target) 2-methyl, 6-(trifluoromethyl) pyrimidine ~475.4 (estimated) Reference compound Likely kinase/GPCR modulation due to trifluoromethyl and piperidine motifs
Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate Benzofuropyrimidine ~505.5 Replaces methyl/trifluoromethyl with benzofuro group Increased aromaticity may enhance DNA intercalation or topoisomerase inhibition
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide 4-ethylphenoxy, 4-fluorobenzylamide ~466.5 Phenoxy and fluorobenzyl substituents Fluorine improves membrane permeability; amide group may enhance protease resistance
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate Pyrazolyl, trifluoromethyl ~397.4 Pyrazole replaces methyl group Pyrazole’s hydrogen-bonding capacity could alter target selectivity

Key Findings :

Trifluoromethyl vs. Benzofuro Groups : The target compound’s trifluoromethyl group improves lipophilicity and metabolic stability compared to the benzofuro analog, which may favor passive diffusion across membranes .

Pyrazole vs.

Bioactivity Clustering : Evidence from bioactivity profiling () suggests that compounds with trifluoromethyl-pyrimidine-piperidine scaffolds cluster together, indicating shared modes of action (e.g., kinase inhibition).

Physicochemical and Pharmacokinetic Trends :

  • Lipophilicity : Trifluoromethyl and benzofuro groups increase logP values, favoring blood-brain barrier penetration but risking off-target effects.
  • Metabolic Stability : Ethyl ester groups (common in all compounds) may undergo hydrolysis in vivo, but trifluoromethyl and fluorine substituents slow oxidative metabolism .
  • Target Specificity : The target compound’s methyl group may reduce steric hindrance compared to bulkier substituents (e.g., benzofuro), enabling broader target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.